1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom in the ring structure. This specific compound is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine typically involves multi-step reactions. One common method includes the preparation of 5-phenyl-1,3,4-thiadiazole-2-amine via diazotization followed by coupling reactions.
Technical Details:
The molecular structure of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine features a thiadiazole ring with a phenyl group at the 5-position and an ethylamine group at the 1-position.
Molecular Data:
The compound can be represented in structural formulas showing the arrangement of atoms within the molecule.
The compound participates in various chemical reactions typical of thiadiazole derivatives. These include:
These reactions are significant for developing new derivatives with enhanced biological activities.
The mechanism of action for compounds like 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine is primarily linked to their interaction with biological targets such as proteins and nucleic acids.
Key Aspects:
Characterization through spectroscopic methods confirms the presence of functional groups associated with amines and thiadiazoles.
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine has notable applications in medicinal chemistry due to its potential therapeutic effects:
The 1,3,4-thiadiazole nucleus has evolved into a privileged scaffold in medicinal chemistry, particularly for anticancer applications. Its incorporation into drugs like acetazolamide (carbonic anhydrase inhibitor) and cefazolin (cephalosporin antibiotic with antitumor potential) underscores its pharmacological versatility. The 1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine derivative exemplifies this trend, leveraging the core heterocycle’s capacity to disrupt cancer cell proliferation. Mechanistically, derivatives of this scaffold inhibit carbonic anhydrase IX (CA-IX), a metalloenzyme overexpressed in hypoxic tumors, with inhibition constants (Kᵢ) reaching 23–79 nM [2] [4]. This inhibition suppresses pH regulation and metastasis, directly targeting tumor microenvironment resilience. Additionally, 1,3,4-thiadiazoles demonstrate tubulin polymerization inhibition (e.g., compound 22, IC₅₀ = 1.16 μg/mL), arresting mitosis in breast (MCF-7) and lung (A549) carcinomas [4].
Table 1: Anticancer Lead Structures Featuring 1,3,4-Thiadiazole Motifs
Compound | Target/Mechanism | Biological Activity | Reference |
---|---|---|---|
Acetazolamide | Carbonic anhydrase IX/XII | Antiglaucoma, antitumor metastasis inhibition | [2] |
BPTES | Glutaminase 1 (GLS1) allostery | Blocks glutamine metabolism in "addicted" cancers | [6] |
Cefazolin | Cell wall synthesis/DNA gyrase | Antibiotic with secondary antineoplastic effects | [2] |
Compound 22 | Tubulin polymerization | IC₅₀ = 0.28 μg/mL (MCF-7); arrests mitosis | [4] |
The bioisosteric replacement of pyrimidine with 1,3,4-thiadiazole confers distinct pharmacological advantages while preserving DNA-targeting capabilities. Structurally, thiadiazole serves as a pyrimidine mimetic by substituting the pyrimidine ring’s –CH=CH– moiety with –S–, enhancing lipophilicity (LogP ≈ 2.03 for 5-phenyl-1,3,4-thiadiazol-2-amine) and membrane permeability [3] [9]. This modification facilitates deeper penetration into hydrophobic DNA grooves or enzyme active sites. Crucially, the electronic profile of the thiadiazole ring—characterized by high aromaticity (π-electron density at N3-C4)—enables robust intercalation or minor groove binding, disrupting DNA replication in rapidly dividing cancer cells [5]. Computational studies confirm that derivatives like 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines exhibit binding free energies (ΔG = –8.2 to –9.7 kcal/mol) comparable to classical intercalators, validated via UV-Vis and fluorescence quenching with calf thymus DNA [5]. The scaffold’s mesoionic character further promotes cellular uptake, as the neutral form traverses membranes before ionizing to interact with anionic DNA phosphate backbones [2].
The 2-amino group in 1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine is a strategic pharmacophoric element enabling dual modes of action: direct enzyme inhibition and DNA-directed alkylation. As a hydrogen-bond donor/acceptor, this moiety anchors interactions with biomolecular targets:
Table 2: Structure-Activity Relationships of 2-Amino-1,3,4-thiadiazole Derivatives
Structural Feature | Biological Consequence | Example Compound |
---|---|---|
Free 2-amino group (–NH₂) | Hydrogen bonding to DNA/enzyme residues; radical generation | 5-Phenyl-1,3,4-thiadiazol-2-amine |
Alkylated 2-amino (–NHR) | Enhanced lipophilicity; altered target specificity | Megazol (anti-trypanosomal) |
2-Amino conjugated to carbonyl | Electrophilic DNA alkylation | Compound VII (antileishmanial) |
Synthetic Accessibility
The synthesis of 1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine exploits well-established routes:
Table 3: Synthetic Pathways to Key 2-Amino-1,3,4-thiadiazole Derivatives
Starting Material | Reaction | Product | Yield |
---|---|---|---|
4-Phenylbenzoic acid + thiosemicarbazide | POCl₃ cyclization | 5-Phenyl-1,3,4-thiadiazol-2-amine | 68–82% |
5-Phenyl-1,3,4-thiadiazol-2-amine + 2-chloroethylamine | Alkylation | 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine | 75% |
2-Amino-thiadiazole + chloroacetyl chloride | Acylation | 2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide | 70–85% |
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4